molecular formula C6H8BrClN2 B1375364 (3-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 1052271-58-5

(3-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No. B1375364
M. Wt: 223.5 g/mol
InChI Key: DFRWZRLWBUCBJK-UHFFFAOYSA-N
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Description

“(3-Bromopyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H8BrClN2 . It has a molecular weight of 223.50 g/mol . This compound is mainly used as an intermediate in the synthesis of other compounds.


Molecular Structure Analysis

The InChI code for “(3-Bromopyridin-2-yl)methanamine hydrochloride” is 1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H . The Canonical SMILES structure is C1=CC(=C(N=C1)CN)Br.Cl .


Physical And Chemical Properties Analysis

“(3-Bromopyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 223.50 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 38.9 Ų .

Scientific Research Applications

Synthesis and Biological Evaluation

(3-Bromopyridin-2-yl)methanamine hydrochloride and its derivatives have been explored in the synthesis of various compounds. A notable example includes the synthesis of azetidine derivatives, which were evaluated for antibacterial and antifungal activities, showing promising results (Rao, Prasad, & Rao, 2013).

Molecular Docking and Antimicrobial Activities

These compounds have also been used in the creation of Schiff base rare earth metal complexes. These were studied for their antibacterial and anticancer properties, with some complexes showing good biological efficacy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Catalysts for Hydroxylation of Alkanes

Diiron(III) complexes involving derivatives of (3-Bromopyridin-2-yl)methanamine have been examined as catalysts for selective hydroxylation of alkanes, displaying high efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).

Detection of Metal Ions

The reaction products of (3-Bromopyridin-2-yl)methanamine with other compounds have been used to detect metal ions such as Hg and Ni, suggesting potential applications in environmental and analytical chemistry (Aggrwal et al., 2021).

Synthesis of Novel Compounds

This chemical has also been involved in the synthesis of novel compounds with potential medicinal applications, such as ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor-biased agonists showing antidepressant-like activity (Sniecikowska et al., 2019).

Safety And Hazards

The safety information for “(3-Bromopyridin-2-yl)methanamine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWZRLWBUCBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopyridin-2-yl)methanamine hydrochloride

CAS RN

1955514-31-4, 1052271-58-5
Record name 2-Pyridinemethanamine, 3-bromo-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955514-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-bromopyridin-2-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 3-bromo-2-cyanopyridine (975.0 mg, 5.328 mmol) in THF (30 mL) was added borane (1.0 M in THF, 27.0 mL, 27.0 mmol) slowly via addition funnel over the course of 15 min. The reaction was stirred at 0° C. for 45 min and then warmed to RT for 17 h. After cooling to 0° C., the reaction was quenched with methanol (35 mL) and concentrated. The residue was dissolved in dichloromethane (6 mL) and charged with hydrochloric acid (4.0 M in 1,4-dioxane, 5 mL, 20 mmol) and then concentrated to afford 1.574 g (>100%) of the title compound as a yellow solid. The crude material thus obtained was used without further purification. MS (ESI): 187.09, 189.12 [M+H]+; HPLC tR=0.67 & 0.97 min (ZQ3: polar—5 min).
Quantity
975 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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